9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine
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Overview
Description
9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[4,5-c]pyridazine core, which is a fused heterocyclic system, and a boronic ester group, which is known for its utility in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the boronic ester group: This step often involves the use of boronic acid derivatives, such as pinacolborane, under conditions that facilitate the formation of the boronic ester.
Fluorination and ethylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. Additionally, the imidazo[4,5-c]pyridazine core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine include:
Phenylboronic acid pinacol ester: Known for its use in Suzuki-Miyaura cross-coupling reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A compound with a similar boronic ester group and fluorinated aromatic ring.
Properties
Molecular Formula |
C19H22BFN4O2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
7-ethyl-4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C19H22BFN4O2/c1-6-25-11-22-16-13(10-23-24-17(16)25)12-7-8-15(21)14(9-12)20-26-18(2,3)19(4,5)27-20/h7-11H,6H2,1-5H3 |
InChI Key |
KHQLBWAHZVQZAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CN=NC4=C3N=CN4CC)F |
Origin of Product |
United States |
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